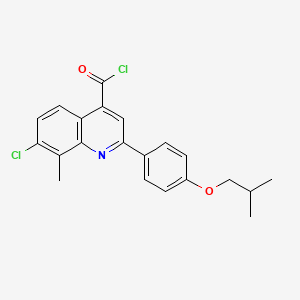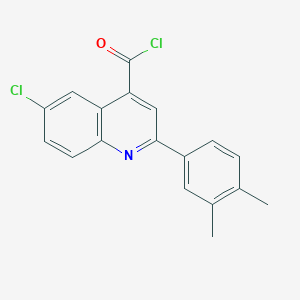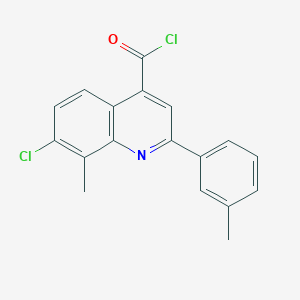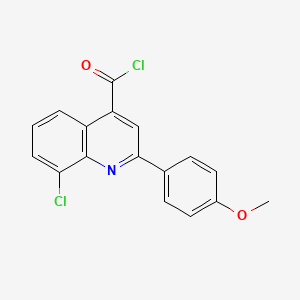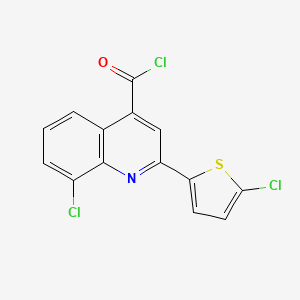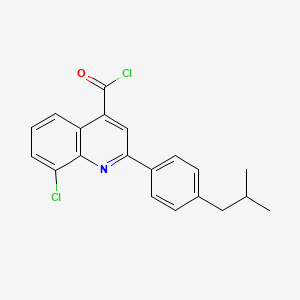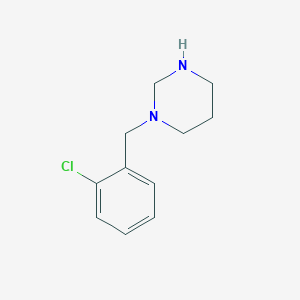
1-(2-Chlorobenzyl)hexahydropyrimidine
説明
1-(2-Chlorobenzyl)hexahydropyrimidine is a chemical compound that belongs to the class of heterocyclic organic compounds. It has a molecular formula of C11H15ClN2 and a molecular weight of 210.71 .
Synthesis Analysis
The synthesis of hexahydropyrimidine derivatives has been studied extensively. One method involves the Fe(OTf)3-catalyzed tandem amidomethylative reactions of α-phenylstyrene . In this process, bis(tosylamido)methane is activated by Fe(OTf)3 to form tosylformaldimine and its Fe(OTf)3-adduct .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C11H15ClN2 . The InChI Key for this compound is RHHDBEZKEPSFRE-UHFFFAOYSA-N .Chemical Reactions Analysis
The Fe(OTf)3-adduct undergoes an intermolecular aza-Prins reaction with α-phenylstyrene to form allylamide . The DFT data support the formation of the hexahydropyrimidine derivative from allylamide .Physical And Chemical Properties Analysis
The molecular weight of this compound is 210.71 . Its molecular formula is C11H15ClN2 .科学的研究の応用
Neuroprotective and Cognitive Enhancement Effects
1-(2-Chlorobenzyl)hexahydropyrimidine derivatives show potential for cognitive enhancement. In a study, these derivatives were observed to enhance memory, learning processes, and orientation in rats, suggesting their application in managing neurodegenerative conditions. Additionally, their antihypoxic and antioxidant activities under hypoxia in mice indicate a broader therapeutic potential, possibly mediated through the M1 muscarinic acetylcholine receptor (Sapozhnikova et al., 2019).
Anti-inflammatory Properties
This compound derivatives also exhibit anti-inflammatory properties. A study synthesized and tested various thiazolo[3,2-a]pyrimidine derivatives, revealing that some compounds exerted moderate anti-inflammatory activity, highlighting their potential for therapeutic use in inflammation-related conditions (Tozkoparan et al., 1999).
Anticancer Potential
Several studies have highlighted the anticancer potential of this compound derivatives. For example, pyrimidine-based scaffolds have demonstrated the ability to interact with various enzymes, targets, and receptors, exhibiting cell-killing effects through diverse mechanisms. This potential has been highlighted in numerous patents and research articles, positioning these compounds as promising candidates for future drug development (Kaur et al., 2014).
作用機序
特性
IUPAC Name |
1-[(2-chlorophenyl)methyl]-1,3-diazinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2/c12-11-5-2-1-4-10(11)8-14-7-3-6-13-9-14/h1-2,4-5,13H,3,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHDBEZKEPSFRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCN(C1)CC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675497 | |
| Record name | 1-[(2-Chlorophenyl)methyl]hexahydropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898808-61-2 | |
| Record name | 1-[(2-Chlorophenyl)methyl]hexahydropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





